molecular formula C10H9ClN2 B1610033 4-Chloro-2-ethylquinazoline CAS No. 38154-40-4

4-Chloro-2-ethylquinazoline

Cat. No.: B1610033
CAS No.: 38154-40-4
M. Wt: 192.64 g/mol
InChI Key: RDUNVFMFQKNWBM-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylquinazoline is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethylquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antibacterial, and antifungal agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and ethyl group enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the ethyl group at the 2-position.

    2-Ethylquinazoline: Lacks the chlorine atom at the 4-position.

    Quinazoline: The parent compound without any substitutions.

Uniqueness

4-Chloro-2-ethylquinazoline is unique due to the combined presence of both the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential therapeutic applications compared to its unsubstituted or singly substituted counterparts.

Properties

IUPAC Name

4-chloro-2-ethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNVFMFQKNWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440709
Record name 4-chloro-2-ethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38154-40-4
Record name 4-chloro-2-ethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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